Cas no 926227-91-0 (4-amino-N-cyclohexyl-3-methylbenzamide)

4-amino-N-cyclohexyl-3-methylbenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 4-amino-N-cyclohexyl-3-methyl-
- 4-amino-N-cyclohexyl-3-methylbenzamide
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- インチ: 1S/C14H20N2O/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h7-9,12H,2-6,15H2,1H3,(H,16,17)
- InChIKey: SBGJPNBLQXCNHV-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCCC1)(=O)C1=CC=C(N)C(C)=C1
4-amino-N-cyclohexyl-3-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7530-5G |
4-amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 95% | 5g |
¥ 4,507.00 | 2023-04-12 | |
TRC | A639960-250mg |
4-Amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 250mg |
$ 275.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079856-1g |
4-Amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 98% | 1g |
¥1471.0 | 2024-04-17 | |
Enamine | EN300-45383-1.0g |
4-amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7530-1G |
4-amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 95% | 1g |
¥ 1,471.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7530-10G |
4-amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 95% | 10g |
¥ 6,692.00 | 2023-04-12 | |
Enamine | EN300-45383-10.0g |
4-amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 95.0% | 10.0g |
$1346.0 | 2025-02-20 | |
TRC | A639960-50mg |
4-Amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 50mg |
$ 70.00 | 2022-06-07 | ||
Aaron | AR019W7Q-500mg |
4-amino-N-cyclohexyl-3-methylbenzamide |
926227-91-0 | 95% | 500mg |
$325.00 | 2025-02-08 | |
A2B Chem LLC | AV40170-1g |
4-Amino-n-cyclohexyl-3-methylbenzamide |
926227-91-0 | 95% | 1g |
$366.00 | 2024-07-18 |
4-amino-N-cyclohexyl-3-methylbenzamide 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
4-amino-N-cyclohexyl-3-methylbenzamideに関する追加情報
4-Amino-N-Cyclohexyl-3-Methylbenzamide: A Comprehensive Overview
4-Amino-N-Cyclohexyl-3-Methylbenzamide, identified by the CAS number 926227-91-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development and material science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in understanding its properties and uses.
The molecular structure of 4-Amino-N-Cyclohexyl-3-Methylbenzamide comprises a benzamide backbone with specific substituents. The benzene ring is substituted with an amino group at the para position and a methyl group at the meta position. The amide functional group is attached to a cyclohexyl moiety, which introduces steric bulk and potentially enhances solubility or bioavailability. This combination of functional groups makes the compound versatile for various chemical reactions and biological interactions.
Recent studies have focused on the synthesis of 4-Amino-N-Cyclohexyl-3-Methylbenzamide, exploring efficient methodologies to achieve high yields and purity. Researchers have employed both traditional and modern techniques, including microwave-assisted synthesis and catalytic processes, to optimize the production of this compound. These advancements not only improve the scalability of synthesis but also reduce environmental impact, aligning with current green chemistry principles.
The physical and chemical properties of 4-Amino-N-Cyclohexyl-3-Methylbenzamide are critical for its applications. The compound exhibits moderate solubility in organic solvents, which is advantageous for its use in organic reactions. Its thermal stability has been evaluated under various conditions, making it suitable for high-temperature processes without degradation. Additionally, spectroscopic analyses have provided insights into its electronic structure, aiding in the prediction of its reactivity in different chemical environments.
In terms of biological activity, 4-Amino-N-Cyclohexyl-3-Methylbenzamide has shown promise in preliminary assays targeting specific enzymes and receptors. For instance, studies have indicated potential inhibitory effects on certain kinases, suggesting its role as a lead compound in drug discovery programs. Furthermore, its ability to interact with biological membranes has been explored, highlighting its potential as a drug delivery agent or membrane stabilizer.
The application of computational chemistry tools has significantly enhanced our understanding of 4-Amino-N-Cyclohexyl-3-Methylbenzamide. Molecular modeling studies have provided insights into its binding affinities with various biomolecules, guiding experimental designs for further optimization. Quantum chemical calculations have also shed light on its electronic properties, which are essential for predicting its behavior in different chemical reactions.
In conclusion, 4-Amino-N-Cyclohexyl-3-Methylbenzamide, with its unique structure and diverse functional groups, represents a valuable compound in contemporary chemical research. Its synthesis methods have been refined to meet modern standards of efficiency and sustainability. The compound's properties and potential applications continue to be explored through cutting-edge research methodologies, ensuring its relevance in advancing both academic knowledge and industrial applications.
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